2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid typically involves the reaction of benzylsulfonyl chloride with an appropriate amino acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Benzylsulfonamide: Similar structure but lacks the amino acid backbone.
Methylsulfonylmethane (MSM): Contains a sulfonyl group but has different biological activities.
Uniqueness
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is unique due to its combination of a benzylsulfonyl group with an amino acid backbone. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6297-56-9 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-12(13(15)16)14-19(17,18)9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
SXWRIQLFHIQDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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